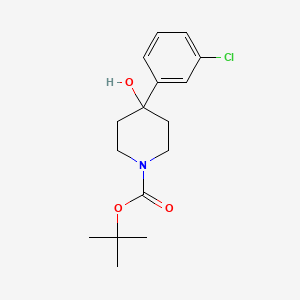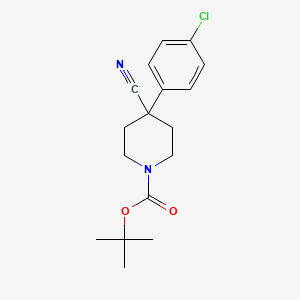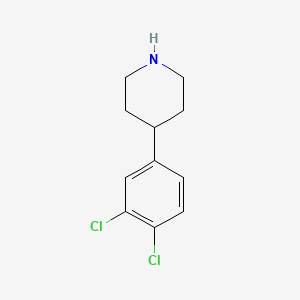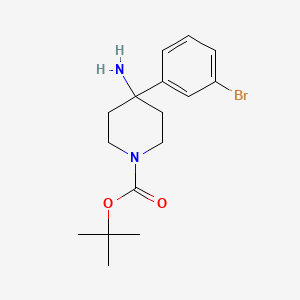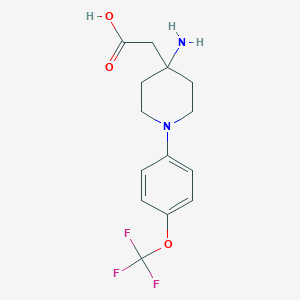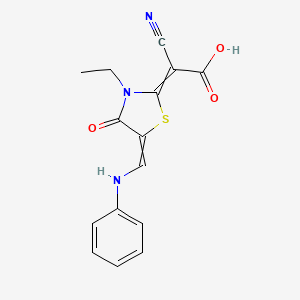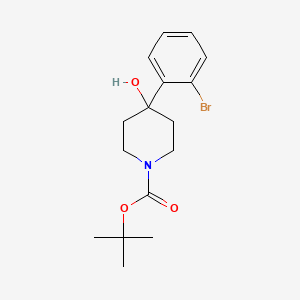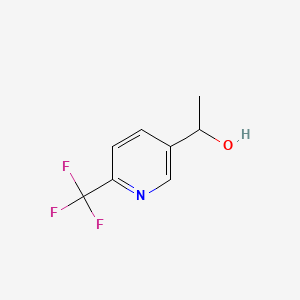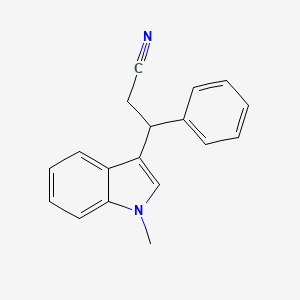
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a complex organic compound featuring an indole ring system substituted with a phenyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The indole ring is then methylated at the nitrogen atom to form 1-methyl-1H-indole.
Phenyl Group Addition: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the indole derivative and a phenyl boronic acid.
Nitrile Group Introduction: The nitrile group is introduced through a cyanoethylation reaction, where the indole derivative is treated with acrylonitrile in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ylmethylamine derivatives.
Substitution: Formation of various substituted indole and phenyl derivatives.
科学研究应用
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用机制
The mechanism by which 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.
相似化合物的比较
Indole-3-carbinol: A naturally occurring compound with similar indole structure and potential anticancer properties.
3-Phenylindole: Another indole derivative with a phenyl group, used in various chemical syntheses.
N-Methylindole: A simple methylated indole derivative with applications in organic synthesis.
属性
CAS 编号 |
429689-25-8 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
(3R)-3-(1-methylindol-3-yl)-3-phenylpropanenitrile |
InChI |
InChI=1S/C18H16N2/c1-20-13-17(16-9-5-6-10-18(16)20)15(11-12-19)14-7-3-2-4-8-14/h2-10,13,15H,11H2,1H3/t15-/m1/s1 |
InChI 键 |
FHQTYDOFVFKUSD-OAHLLOKOSA-N |
手性 SMILES |
CN1C=C(C2=CC=CC=C21)[C@H](CC#N)C3=CC=CC=C3 |
SMILES |
CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


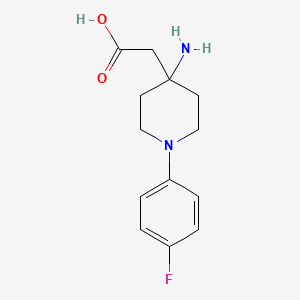
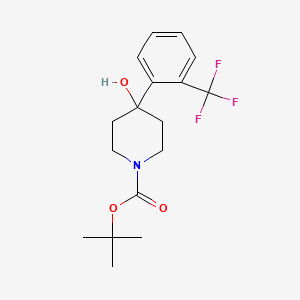
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1504442.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)
